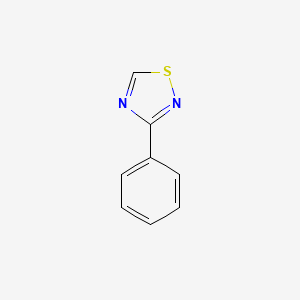

3-Phenyl-1,2,4-thiadiazole

Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Chemical Research

The 1,2,4-thiadiazole scaffold is a privileged structure in chemical research, demonstrating considerable importance in medicinal chemistry, agrochemicals, and materials science. isres.orgresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties. isres.orgresearchgate.net In medicinal chemistry, the 1,2,4-thiadiazole moiety is recognized as a distinctive pharmacophore, capable of acting as a thiol trapping agent to inhibit cysteine-dependent enzymes. nih.gov This mechanism is crucial in the design of targeted therapeutic agents. nih.gov The antibiotic Cefozopran, for instance, incorporates a 1,2,4-thiadiazole unit, highlighting the clinical relevance of this scaffold. researchgate.net

Beyond pharmaceuticals, 1,2,4-thiadiazole derivatives have found applications as herbicides and fungicides in the agricultural sector. researchgate.net In the realm of materials science, the unique electronic properties of the thiadiazole ring contribute to the development of novel organic materials with specific optical and electrochemical characteristics. acs.org The stability and reactivity of the 1,2,4-thiadiazole ring make it a versatile building block for the synthesis of more complex molecular architectures. isres.org

Isomeric Considerations within the Thiadiazole Family (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-Thiadiazoles)

The thiadiazole family comprises four constitutional isomers, each with a distinct arrangement of the sulfur and two nitrogen atoms within the five-membered ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov This isomeric diversity leads to significant differences in their physical and chemical properties, including stability, aromaticity, and reactivity. isres.orgscirp.org

The 1,3,4-thiadiazole isomer is extensively studied and is known for its thermal stability and broad spectrum of biological activities. acs.orggavinpublishers.com The 1,2,3-thiadiazole isomer, while also possessing applications in agriculture and as polymer components, is noted for its thermal and photochemical reactivity, often leading to ring-opening reactions. thieme-connect.dechemicalbook.com The 1,2,5-thiadiazole isomer is a key component in some pharmaceuticals, such as the antiglaucoma drug Timolol, and is recognized for its aromatic character. thieme-connect.de

Computational studies have indicated that the 1,2,5-thiadiazole isomer is the most thermodynamically stable among the thiadiazoles. scirp.org The 1,2,4-thiadiazole ring is relatively stable to acids and oxidizing agents but can be susceptible to nucleophilic attack, particularly at the 5-position. isres.org The unique electronic distribution and reactivity profile of the 1,2,4-isomer distinguish it from its counterparts and provide specific opportunities for its application in synthesis and drug design. isres.org

| Isomer | Key Characteristics | Notable Applications |

|---|---|---|

| 1,2,3-Thiadiazole | Thermally and photochemically reactive. thieme-connect.de | Insecticide synergists, herbicides, polymer components. thieme-connect.dechemicalbook.com |

| 1,2,4-Thiadiazole | Acts as a thiol trapping agent; susceptible to nucleophilic attack at the 5-position. isres.orgnih.gov | Antibacterial agents (e.g., Cefozopran), anti-inflammatory agents. researchgate.net |

| 1,2,5-Thiadiazole | Thermodynamically very stable. scirp.org | Antiglaucoma agents (e.g., Timolol), materials science. thieme-connect.demdpi.com |

| 1,3,4-Thiadiazole | Thermally stable and highly aromatic. acs.orgum.edu.my | Antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netwisdomlib.org |

Focus on 3-Phenyl-1,2,4-Thiadiazole as a Representative Compound

Within the vast family of 1,2,4-thiadiazole derivatives, this compound stands out as a fundamental and representative compound. Its structure, featuring a phenyl group at the 3-position of the 1,2,4-thiadiazole ring, provides a simple yet informative model for studying the chemical behavior of this heterocyclic system. The phenyl substituent influences the electronic properties and reactivity of the thiadiazole ring, making it an important subject of investigation in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2S |

| Molecular Weight | 162.21 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPIULIUHITHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198504 | |

| Record name | 3-Phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50483-82-4 | |

| Record name | 3-Phenyl-1,2,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050483824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 1,2,4 Thiadiazole Ring System and 3 Phenyl 1,2,4 Thiadiazole

Established Approaches to 1,2,4-Thiadiazoles

Traditional methods for the synthesis of the 1,2,4-thiadiazole (B1232254) ring have been well-documented and are still widely employed. These approaches typically involve cyclization reactions that form the heterocyclic core from acyclic precursors.

One of the most fundamental and common methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.org In this reaction, two equivalents of a thioamide undergo an oxidative coupling to form the thiadiazole ring. A variety of oxidizing agents have been successfully used, including halogens (like iodine), hypervalent iodine reagents, and copper salts. acs.orgacs.orgrsc.org

For instance, the reaction of thiobenzamide (B147508) under oxidative conditions typically yields 3,5-diphenyl-1,2,4-thiadiazole. The proposed mechanism involves the formation of a thioamide radical cation, which then dimerizes. Subsequent intramolecular cyclization and aromatization lead to the final product. rsc.org

Table 1: Examples of Oxidizing Systems for Thioamide Dimerization

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| Thiobenzamide | Iodine (I₂) | 3,5-Diphenyl-1,2,4-thiadiazole | acs.org |

| Thiobenzamide | Cu₂O / Light (Photocatalysis) | 3,5-Diphenyl-1,2,4-thiadiazole | rsc.org |

The intramolecular oxidative cyclization of appropriately substituted amidinithioureas (also known as imidoyl thioureas) provides a reliable route to 3-substituted-5-amino-1,2,4-thiadiazoles. This method involves the formation of an N-S bond within the precursor molecule, facilitated by an oxidizing agent. The reaction is versatile and tolerates a range of functional groups on the starting materials. Recent developments have introduced electro-oxidative methods that avoid the need for chemical oxidants. rsc.orgorganic-chemistry.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered rings. wikipedia.org In the context of 1,2,4-thiadiazole synthesis, this strategy involves the reaction of a nitrile sulfide (B99878) (the 1,3-dipole) with a dipolarophile containing a carbon-nitrogen triple bond (a nitrile). acs.orgtandfonline.com

Nitrile sulfides are transient intermediates that can be generated in situ, typically by the thermal decarboxylation of 5-substituted-1,3,4-oxathiazol-2-ones. acs.orgtandfonline.com The subsequent cycloaddition with a nitrile affords the 1,2,4-thiadiazole ring. This method is particularly valuable for creating unsymmetrically substituted thiadiazoles.

A specific synthesis of 3-phenyl-1,2,4-thiadiazole has been reported using this strategy. The process begins with the cycloaddition of benzonitrile (B105546) sulfide (generated from 5-phenyl-1,3,4-oxathiazol-2-one) to ethyl cyanoformate. This reaction yields ethyl this compound-5-carboxylate. Subsequent hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid affords the target molecule, this compound, in high yield. acs.org

Table 2: Synthesis of this compound via Nitrile Sulfide Cycloaddition

| Nitrile Sulfide Precursor | Dipolarophile | Intermediate Product | Final Product | Yield | Reference |

|---|

While the classical Tiemann synthesis involves the reaction of amidoximes to form 1,2,4-oxadiazoles, variations of this condensation chemistry can be applied to the synthesis of related sulfur-containing heterocycles. researchgate.netorganic-chemistry.org The reaction of amidoximes with isothiocyanates can lead to the formation of thiadiazole derivatives, although this route is less common than the oxidative or cycloaddition methods. The reaction proceeds through a condensation mechanism, forming the heterocyclic ring with the elimination of a small molecule.

Another variation of amidoxime (B1450833) chemistry for heterocycle synthesis involves the use of carbon disulfide. The reaction between an amidoxime and carbon disulfide in the presence of a base can lead to the formation of 5-substituted-1,2,4-thiadiazole-3-thiols or their tautomers. This method provides a direct route to thiadiazoles bearing a thiol group, which can be a useful handle for further functionalization.

Recent Advancements in 1,2,4-Thiadiazole Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. Recent advancements in 1,2,4-thiadiazole synthesis reflect these trends, with the emergence of catalytic, photocatalytic, and enzymatic approaches.

Photocatalysis: Copper(I) oxide (Cu₂O) rhombic dodecahedra have been shown to effectively photocatalyze the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. This method utilizes light energy to drive the reaction, offering a green alternative to traditional oxidizing agents. rsc.org

Biocatalysis: Vanadium-dependent haloperoxidases have been employed as biocatalysts for the oxidative dimerization of thioamides. acs.org This chemoenzymatic approach operates under mild conditions and demonstrates high selectivity, leveraging an enzymatic halide recycling mechanism to facilitate the key N-S bond formation. acs.org

Electro-oxidative Synthesis: An electro-oxidative method for the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas has been developed. This technique provides access to 3-substituted 5-amino-1,2,4-thiadiazoles without the need for external catalysts or chemical oxidants, representing a clean and efficient synthetic route. organic-chemistry.org

Base-Mediated Dehydrogenative Coupling: A transition-metal-free synthesis has been reported involving the base-mediated reaction of amidines with dithioesters. acs.orgorganic-chemistry.org This method proceeds via an in situ intramolecular dehydrogenative N-S bond formation, yielding unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles under mild, inert conditions. acs.org

These modern methods highlight the ongoing evolution of synthetic strategies, providing powerful new tools for the construction of the 1,2,4-thiadiazole ring system.

Transition-Metal-Free and Catalyst-Free Methodologies

The synthesis of 1,2,4-thiadiazoles without the use of transition metals or catalysts represents an environmentally benign and cost-effective approach. One notable method involves the base-mediated tandem thioacylation of amidines. This process uses a base like sodium hydride in a solvent such as dimethylformamide (DMF) to facilitate the reaction between an amidine and a dithioester or aryl isothiocyanate. The reaction proceeds through an in situ intramolecular dehydrogenative N-S bond formation of a thioacylamidine intermediate under an inert atmosphere, yielding 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com

Another significant catalyst-free approach is electro-oxidative synthesis. This method, which is discussed in more detail in the following section, avoids the need for external chemical oxidants or metal catalysts by utilizing an electric current to promote the desired bond formation. researchgate.netorganic-chemistry.org

Electro-Oxidative Intramolecular Dehydrogenative N-S Bond Formation

Electrochemical synthesis has emerged as a powerful and green methodology for constructing the 1,2,4-thiadiazole ring. This technique relies on the electro-oxidative intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. researchgate.netorganic-chemistry.org Operating at room temperature under catalyst- and oxidant-free conditions, this method provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. mdpi.comresearchgate.net

The reaction is typically carried out in an undivided electrolytic cell using a carbon rod anode and a platinum plate cathode. researchgate.net A constant current is applied to a solution of the imidoyl thiourea (B124793) substrate in a suitable solvent like acetonitrile (B52724) (MeCN) with a supporting electrolyte. researchgate.net This protocol demonstrates excellent functional group tolerance and is scalable, making it a practical alternative to traditional methods that often require stoichiometric oxidants and metal catalysts. researchgate.netresearchgate.net Mechanistic studies suggest the reaction proceeds via a single-electron transfer, followed by radical cyclization and oxidative rearomatization. researchgate.net

| Parameter | Condition |

| Reaction Type | Electro-oxidative intramolecular dehydrogenative N-S bond formation |

| Starting Material | Imidoyl thioureas |

| Key Features | Catalyst-free, External oxidant-free |

| Electrodes | Carbon rod anode, Platinum plate cathode |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Room temperature |

| Products | 3-Substituted 5-amino-1,2,4-thiadiazoles |

Base-Mediated Tandem Thioacylation of Amidines

A versatile and facile transition-metal-free synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated tandem thioacylation of amidines. This one-pot operation reacts amidines with dithioesters or aryl isothiocyanates in a solvent like DMF, with a base such as sodium hydride promoting the reaction. mdpi.com

The key step is the in situ intramolecular dehydrogenative N-S bond formation from the resulting thioacylamidine intermediate. mdpi.com This approach is notable for its efficiency and ability to produce thiadiazoles with different substituents at the 3- and 5-positions, which can be challenging to achieve through other methods like the oxidative dimerization of thioamides. The reaction proceeds smoothly at room temperature under an inert atmosphere. For instance, the reaction of benzamidine (B55565) with a dithioester in the presence of sodium hydride in DMF yields the corresponding 3,5-disubstituted-1,2,4-thiadiazole in good yield.

Iodine-Mediated Oxidative Cyclizations

Molecular iodine is a widely used and efficient oxidant for the synthesis of 1,2,4-thiadiazoles. These methods typically involve the iodine-mediated oxidative formation of C-N and N-S bonds. One such strategy enables the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates in water, offering an environmentally benign and metal-free protocol. mdpi.com

Another powerful iodine-mediated approach is the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates. nih.govpnrjournal.com This reaction proceeds with high regioselectivity, involving a selective C–N bond formation followed by an intramolecular oxidative N–S bond formation to yield heteroarene-fused researchgate.netnih.govnih.govthiadiazoles. nih.govpnrjournal.comnih.gov

Furthermore, a one-pot synthesis for 3-alkyl-5-aryl-1,2,4-thiadiazoles has been developed using molecular iodine. This reaction involves the sequential intermolecular addition of thioamides to nitriles, followed by an intramolecular oxidative coupling of the N-H and S-H bonds, mediated by I2. utar.edu.my

| Starting Materials | Reagent | Product Type | Key Features |

| Isothiocyanates | I₂ in water | 3-Substituted 5-amino-1,2,4-thiadiazoles | Metal-free, environmentally benign mdpi.com |

| 2-Aminoheteroarenes, Isothiocyanates | I₂ | Heteroarene-fused researchgate.netnih.govnih.govthiadiazoles | High regioselectivity, [3+2] annulation nih.govpnrjournal.com |

| Thioamides, Nitriles | I₂, AlCl₃ | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | One-pot, synthesis of unsymmetrical thiadiazoles utar.edu.my |

Ring Contraction Reactions of Triazine Derivatives

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of various 1,2,4-thiadiazole derivatives has benefited from this technology. nih.gov

Microwave irradiation can be effectively applied to various cyclization and condensation reactions that form the thiadiazole ring. For example, the cyclization of thiosemicarbazide (B42300) derivatives can be accelerated under microwave conditions. The advantages of using microwave assistance include simple operation, fast reaction rates, and often higher yields. This makes it an attractive method for the rapid synthesis of libraries of thiadiazole compounds for further study.

Strategies for Asymmetrical Substitution Patterns in 1,2,4-Thiadiazoles

Achieving asymmetrical substitution at the 3- and 5-positions of the 1,2,4-thiadiazole ring is a significant synthetic challenge, as traditional methods like the oxidative dimerization of thioamides typically yield symmetrical products. Several modern strategies have been developed to overcome this limitation.

One of the most effective methods is the base-mediated tandem thioacylation of amidines, as described previously. This approach allows for the one-pot reaction of an amidine with a dithioester, leading to unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles.

Another key strategy is the one-pot, iodine-mediated reaction between thioamides and nitriles. utar.edu.my This method facilitates the synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles, providing a direct route to asymmetrically substituted derivatives. Additionally, a three-component approach using amidines, elemental sulfur, and 2-methylquinolines or aldehydes under transition-metal-free conditions has been disclosed for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles. These methods provide crucial access to a wider chemical space of 1,2,4-thiadiazole derivatives.

| Synthetic Strategy | Starting Materials | Product Type | Reference |

| Base-Mediated Tandem Thioacylation | Amidines, Dithioesters/Isothiocyanates | 3,5-Disubstituted-1,2,4-thiadiazoles | |

| Iodine-Mediated Oxidative Coupling | Thioamides, Nitriles | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | utar.edu.my |

| Three-Component Reaction | Amidines, Elemental Sulfur, Aldehydes | 3,5-Diaryl-1,2,4-thiadiazoles |

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1,2,4 Thiadiazole and Its Analogues

Electrophilic Reaction Profiles of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole (B1232254) ring is generally characterized by its low reactivity towards electrophilic substitution reactions. isres.org The presence of two electronegative nitrogen atoms in the ring leads to a decrease in electron density on the carbon atoms, making them less susceptible to attack by electrophiles. nih.govchemicalbook.com Consequently, reactions such as nitration, halogenation, and acylation, which are common for many aromatic systems, are limited in the case of 1,2,4-thiadiazoles. isres.org

While the parent 1,2,4-thiadiazole ring is resistant to electrophilic attack, the presence of activating substituents can facilitate such reactions, although often under harsh conditions. nih.gov However, for most substituted 1,2,4-thiadiazoles, electrophilic attack, if it occurs, is more likely to happen on the substituent rather than the heterocyclic ring itself. The primary sites for electrophilic attack on the 1,2,4-thiadiazole ring are the nitrogen atoms, which can be N-alkylated or N-acylated. chemicalbook.com

Nucleophilic Substitution Reactions and Positional Selectivity within the 1,2,4-Thiadiazole Ring

In contrast to their inertness towards electrophiles, 1,2,4-thiadiazoles are susceptible to nucleophilic attack. The electron-deficient nature of the carbon atoms, particularly at the C5 position, makes them prime targets for nucleophiles. isres.orgchemicalbook.com The π-electron density at the C5 position is the lowest, rendering it the most facile site for nucleophilic substitution. chemicalbook.com

The positional selectivity of nucleophilic substitution is a key feature of the 1,2,4-thiadiazole ring. The C5-position is significantly more reactive towards nucleophiles than the C3-position. isres.org This selectivity is attributed to the greater electron deficiency at C5 due to the influence of the adjacent nitrogen atom at the 4-position and the sulfur atom. chemicalbook.com Therefore, in 3-phenyl-1,2,4-thiadiazoles bearing a suitable leaving group at the 5-position, nucleophilic displacement will preferentially occur at C5. For instance, the substitution reaction of a chlorothiadiazole intermediate with ammonia (B1221849) or methylamine (B109427) leads to the formation of the corresponding 5-amino or 5-methylamino derivatives. nih.gov

Table 1: Positional Selectivity in Nucleophilic Substitution of 1,2,4-Thiadiazoles This interactive table summarizes the preferred position of nucleophilic attack on the 1,2,4-thiadiazole ring.

| Position | Reactivity towards Nucleophiles | Rationale |

| C3 | Low | Higher electron density compared to C5. |

| C5 | High | Lowest π-electron density, making it the most electrophilic carbon. chemicalbook.com |

Reactivity Involving the N-S Bond Cleavage and Formation

The N-S bond in the 1,2,4-thiadiazole ring can participate in specific chemical reactions, particularly with certain nucleophiles. For instance, the cysteine thiol of enzymes can react with the N-S bond of a 1,2,4-thiadiazole moiety, leading to the formation of a disulfide bond and resulting in enzyme inactivation. nih.gov This reactivity highlights the potential of the 1,2,4-thiadiazole scaffold to act as an electrophilic "warhead" targeting cysteine residues in biological systems. nih.gov

The formation of the N-S bond is a critical step in the synthesis of the 1,2,4-thiadiazole ring. One common synthetic strategy involves the oxidative dimerization of thioamides, which proceeds through the intermolecular formation of an S-N bond. researchgate.net Mechanistic studies suggest that this process can involve enzyme-mediated sulfur halogenation events that are crucial for the heterocycle formation. researchgate.net Aerobic, visible-light-induced intermolecular S-N bond construction from thioamides has also been reported, offering a photosensitizer-free method for synthesizing 1,2,4-thiadiazoles. researchgate.net

Photochemical Transformations and Rearrangement Mechanisms

Upon irradiation with ultraviolet light, phenyl-substituted 1,2,4-thiadiazoles can undergo a variety of photochemical transformations and rearrangements. These reactions often proceed through highly reactive intermediates and can lead to the formation of different heterocyclic systems.

Irradiation of 5-phenyl-1,2,4-thiadiazole (B8641319) has been shown to induce an electrocyclic ring closure, forming an unstable bicyclic intermediate, 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene. researchgate.netacs.org This intermediate can then undergo further reactions, including sulfur elimination to form a phenyldiazacyclobutadiene. This species can then fragment to produce benzonitrile (B105546) or undergo a [4+2] cycloaddition to yield 1,3,5-triazine (B166579) derivatives. acs.org In contrast, the irradiation of 3-phenyl-1,2,4-thiadiazole does not lead to electrocyclic ring closure but instead results in the photofragmentation of the thiadiazole ring to produce benzonitrile. researchgate.netacs.org

Sigmatropic rearrangements, which involve the migration of a sigma bond within a pi-electron system, have been observed in the photochemical reactions of 1,2,4-thiadiazoles. researchgate.netacs.org Specifically, ¹⁵N-labeling experiments have revealed that in the photo-generated 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene intermediate, the sulfur atom can undergo sigmatropic shifts around all four sides of the diazetine ring. researchgate.netacs.org This mobility of the sulfur atom contributes to the diversity of products observed in the photolysis of 5-phenyl-1,2,4-thiadiazole.

Isotopic labeling, particularly with ¹⁵N, has been a powerful tool for elucidating the complex mechanisms of the photochemical rearrangements of 1,2,4-thiadiazoles. researchgate.netacs.org By synthesizing 5-phenyl-1,2,4-thiadiazole with a ¹⁵N label at the 4-position (6-4-¹⁵N), researchers were able to track the fate of the nitrogen atoms during the photochemical reaction. acs.org The irradiation of 6-4-¹⁵N led to the formation of 5-phenyl-1,2,4-thiadiazole with the label at the 2-position (6-2-¹⁵N) and an equimolar mixture of this compound with the label at the 2- and 4-positions (4-2-¹⁵N and 4-4-¹⁵N). acs.org These findings provided strong evidence for the proposed electrocyclic ring closure and subsequent sigmatropic shifts of the sulfur atom. researchgate.netacs.org Furthermore, the observed distribution of ¹⁵N in the 1,3,5-triazine products was consistent with the proposed mechanism involving a phenyldiazacyclobutadiene intermediate. acs.org

Table 2: Summary of Photochemical Reactivity of Phenyl-Substituted 1,2,4-Thiadiazoles This interactive table outlines the different photochemical behaviors of 3- and 5-phenyl-1,2,4-thiadiazole.

| Compound | Primary Photochemical Pathway | Key Intermediates | Major Products | Mechanistic Insights from ¹⁵N-Labeling |

| This compound | Photofragmentation researchgate.netacs.org | - | Benzonitrile researchgate.netacs.org | Confirms lack of electrocyclic ring closure. acs.org |

| 5-Phenyl-1,2,4-thiadiazole | Electrocyclic ring closure researchgate.netacs.org | 4-Phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene, Phenyldiazacyclobutadiene acs.org | Benzonitrile, this compound, Phenyl- and diphenyl-1,3,5-triazines researchgate.netacs.org | Reveals sigmatropic shifts of sulfur and confirms reaction pathways. acs.org |

Reactions Leading to Fused Heterocyclic Architectures Incorporating the 1,2,4-Thiadiazole Moiety

The synthesis of fused heterocyclic systems that incorporate the 1,2,4-thiadiazole moiety is a significant area of research, leading to the creation of novel scaffolds with diverse chemical and biological properties. Rather than performing annulation reactions on a pre-existing this compound, a common and effective strategy involves the construction of the 1,2,4-thiadiazole ring as part of the final cyclization step to form the fused architecture. This approach often utilizes versatile precursors, such as 4-amino-5-mercapto-1,2,4-triazoles, which contain the necessary nucleophilic centers to react with various electrophiles, leading to ring closure and the formation of the desired fused systems.

Key synthetic methodologies include the condensation of binucleophilic 1,2,4-triazole (B32235) derivatives with reagents like carboxylic acids, phenacyl bromides, and carbon disulfide. These reactions facilitate the formation of bicyclic and polycyclic systems where the 1,2,4-thiadiazole ring is fused with other heterocyclic rings, such as a 1,2,4-triazole or a benzimidazole.

Synthesis of rsc.orgnih.govscispace.comTriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazoles

A prevalent method for constructing the rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazole scaffold involves the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various reagents.

One direct approach is the reaction of a 4-amino-5-mercapto-1,2,4-triazole derivative with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. This reaction proceeds by forming an intermediate acylated species, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. For example, 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol can be reacted with heteroaromatic aldehydes to form the corresponding fused dihydro- rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazoles. nih.gov

Similarly, reaction with carbon disulfide in a basic medium such as pyridine (B92270) leads to the formation of a thione-substituted triazolothiadiazole. arkat-usa.org The mechanism involves the formation of a dithiocarbamate (B8719985) intermediate, followed by intramolecular cyclization with the elimination of hydrogen sulfide (B99878). This thione can serve as a precursor for further functionalization. Fusion of the triazole precursor with urea (B33335) or thiourea (B124793) also provides a pathway to the corresponding oxo- or thione-substituted fused products, respectively. arkat-usa.org

Another variation involves reacting the 4-amino-1,2,4-triazole-3-thiol (B7722964) with acetic anhydride, which results in the formation of a methyl-substituted rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazole. arkat-usa.org

| 1,2,4-Triazole Precursor | Reactant/Reagent | Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Heteroaromatic aldehydes | N/A | 6-(Aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazoles | nih.gov |

| 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Acetic Anhydride | N/A | 3-(3-Chlorobenzo[b]thien-2-yl)-6-methyl-1,2,4-triazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazole | arkat-usa.org |

| 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Carbon Disulfide / Pyridine | N/A | 3-(3-Chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazol-6(5H)-thione | arkat-usa.org |

| 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Urea | Fusion | 6-Amino-3-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazol-6(5H)-one | arkat-usa.org |

Synthesis of rsc.orgnih.govscispace.comTriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazines

The fusion of a six-membered thiadiazine ring to the 1,2,4-triazole core creates the rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazine system. These are commonly synthesized by reacting 4-amino-4H-1,2,4-triazole-3-thiols with α-haloketones, such as 4-substituted phenacyl bromides. nih.govnih.gov The reaction proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization involving the amino group at the N-4 position of the triazole ring and the carbonyl carbon of the phenacyl bromide moiety, ultimately leading to the fused heterocyclic product after dehydration.

Another route to this scaffold involves the reaction of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole with substituted aryl hydrazonoyl chlorides in the presence of a base like triethylamine. scispace.comresearchgate.net This reaction leads to the formation of 7-[2-(Aryl)hydrazinylidene]-substituted-7H- rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazine derivatives.

| 1,2,4-Triazole Precursor | Reactant/Reagent | Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 4-Substituted phenacyl bromides | N/A | 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazines | nih.gov |

| 4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | Substituted aryl hydrazonoyl chlorides / Triethylamine | Ethanol, Reflux | (7Z)-7-[2-(Aryl)hydrazinylidene]-6-methyl-3-(pyridin-4-yl)-7H- rsc.orgnih.govscispace.comtriazolo[3,4-b] rsc.orgscispace.comnih.govthiadiazine | scispace.com |

Spectroscopic Characterization Methodologies for 3 Phenyl 1,2,4 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Detailed experimental ¹H, ¹³C, and ¹⁵N NMR data for 3-phenyl-1,2,4-thiadiazole are not prominently reported in the surveyed literature. For a definitive structural analysis, ¹H NMR would typically reveal signals for the proton on the thiadiazole ring and the protons of the phenyl group, with their chemical shifts and coupling constants providing insight into the electronic environment. Similarly, ¹³C NMR would show distinct signals for the carbon atoms of both the phenyl and thiadiazole rings. Without experimental spectra, a precise description of these chemical shifts remains speculative.

Infrared (IR) Spectroscopy and Vibrational Analysis

Specific experimental IR spectra detailing the characteristic vibrational frequencies for this compound are not available in the reviewed sources. A theoretical analysis would predict characteristic absorption bands corresponding to the C-H stretching of the aromatic phenyl ring and the thiadiazole ring, C=N and C=C stretching vibrations within the rings, and various bending vibrations. However, without experimental data, confirmation and precise assignment of these vibrational modes are not possible.

Mass Spectrometry (MS) Techniques

While experimental mass spectra are not widely published, computational predictions for this compound (C₈H₆N₂S) are available. The predicted monoisotopic mass is 162.02516 Da. Mass spectrometry analysis would be crucial for confirming the molecular weight and for studying the fragmentation patterns, which provide valuable information about the molecule's structure and stability. Predicted mass-to-charge ratios (m/z) for common adducts are listed in the table below. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 163.03244 |

| [M+Na]⁺ | 185.01438 |

| [M-H]⁻ | 161.01788 |

| [M]⁺ | 162.02461 |

This data is based on computational predictions and has not been experimentally verified in the available literature. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific information regarding the UV-Vis absorption characteristics of this compound in the surveyed scientific literature. Typically, this technique would be used to investigate the electronic transitions within the molecule, with the phenyl and thiadiazole rings contributing to the absorption profile. The λmax values would indicate the wavelengths of maximum absorbance, providing insight into the conjugated system of the compound.

Advanced Applications and Role of 1,2,4 Thiadiazoles in Non Biological Technologies

Applications as Dyes

Derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their performance as dyes. For instance, a range of azo dyes has been prepared by coupling diazotized 2-amino-4-chloro-5-formylthiazole with various substituted arylamines. The resulting dyes have shown potential for dyeing polyester (B1180765) fabrics. researchgate.net The synthesis of new mono azo disperse dyes based on the 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole moiety has also been reported. researchgate.net These dyes were characterized by various spectral and elemental analyses, and their dyeing performance was evaluated using the High Temperature High Pressure (HTHP) method at 130°C on polyester fabric. researchgate.net

Furthermore, novel azo dyes based on 1,3,4-thiadiazole have been synthesized and studied for their electrochemical, optical, and thermal stability. These dyes, featuring a donor-acceptor–π–acceptor-donor architecture, have shown potential applications as antioxidants in lubricants and in dye-sensitized solar cells. ekb.eg The synthesis of these dyes involved the diazotization of 1,4-bis(2-amino-1,3,4-thiadiazole)benzene and coupling with different aromatic compounds. ekb.eg

Below is a table summarizing some synthesized thiadiazole-based dyes and their properties:

| Dye Structure Basis | Application | Key Findings |

| 2-amino-4-chloro-5-formylthiazole coupled with arylamines | Textile Dyes | Resulting dyes were highly bathochromic, absorbing in the range of c. 690–740 nm. researchgate.net |

| 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole | Disperse Dyes for Polyester | Characterized by IR, 1H NMR, UV-Visible, and elemental analysis with good dyeing performance. researchgate.net |

| 1,4-bis(2-amino-1,3,4-thiadiazole)benzene | Dye-Sensitized Solar Cells, Lubricant Antioxidants | Showed power conversion efficiency (PCE) of 5.3% in organic solar cells and inhibited base oil oxidation. ekb.eg |

Utility as Lubricant Additives

Thiadiazole derivatives, particularly 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), are utilized as multifunctional additives in lubricants. lube-media.com These compounds act as metal passivating agents, antioxidants, and antiwear agents in a wide range of lubricant applications, including engine and hydraulic oils. lube-media.com The high sulfur content in DMTD derivatives also gives them potential as extreme pressure additives. lube-media.com The structure of DMTD allows it to perform as an extreme pressure agent, metal deactivator, and antioxidant, which helps to overcome issues like reduced oxidation resistance and copper corrosion often seen with traditional extreme pressure additives. lube-media.com

Research has also explored the tribological behavior of long-chain dimercaptothiadiazole derivatives as multifunctional lubricant additives in vegetable oil, demonstrating their potential in environmentally friendly lubricant formulations. um.edu.my The synergistic combination of dimercapto thiadiazole derivatives with other additives, such as molybdenum dialkyl dithiophosphate (B1263838) (MoDDP), has been shown to enhance the antiwear and friction-reducing properties of greases. lube-media.com

The following table outlines the functions of thiadiazole derivatives as lubricant additives:

| Thiadiazole Derivative | Function | Application |

| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Metal passivator, antioxidant, antiwear agent, extreme pressure additive | Engine oils, hydraulic oils, greases lube-media.com |

| Long-chain dimercaptothiadiazole derivatives | Multifunctional lubricant additives | Vegetable oil-based lubricants um.edu.my |

Role as Vulcanization Accelerators

Thiazole-based compounds are widely used as accelerators in the vulcanization of rubber. lusida.comakrochem.com They are classified as medium-fast primary accelerators and are essential in the production of various rubber goods. lusida.com While specific data on 3-phenyl-1,2,4-thiadiazole as a vulcanization accelerator is not extensively detailed, the broader class of thiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are well-established in this role. akrochem.comresearchgate.net These accelerators increase the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. akrochem.com

Thiazoles can act as retarders of cure in rubber compounds accelerated with other types of accelerators like thiurams and dithiocarbamates. lusida.com The combination of different accelerators is a common practice to achieve desired processing safety and vulcanizate properties. akrochem.com

The table below provides examples of thiazole-type accelerators and their roles:

| Accelerator | Type | Role in Vulcanization |

| 2-Mercaptobenzothiazole (MBT) | Primary Accelerator | Increases cure rate, used in applications requiring activity at lower temperatures. akrochem.comresearchgate.net |

| 2,2'-Dithiobis(benzothiazole) (MBTS) | Primary Accelerator | Safer to process than MBT, often used with secondary accelerators. akrochem.com |

Considerations in Coordination Chemistry as N,S Ligands

The 1,2,4-thiadiazole (B1232254) ring contains both nitrogen and sulfur atoms, making it an effective N,S ligand in coordination chemistry. researchgate.net These heteroatoms can coordinate with metal ions, leading to the formation of stable complexes with diverse structures and potential applications in catalysis and materials science. The specific coordination behavior depends on the substituents on the thiadiazole ring and the nature of the metal center.

Intermediate in Fine-Chemical Synthesis

1,2,4-thiadiazole derivatives are valuable intermediates in the synthesis of more complex molecules in the fine-chemical industry. researchgate.net Their ring system can be modified through various chemical reactions to introduce new functional groups or to be incorporated into larger molecular frameworks. This versatility makes them important building blocks for the synthesis of a wide range of specialty chemicals. The synthesis of 1,2,4-thiadiazoles themselves can be achieved through methods such as the oxidative dimerization of α-oxothioamides. jst.go.jp

Potential in Electrochemistry

The electrochemical behavior of substituted thiadiazoles has been a subject of investigation. Studies on various thiadiazole derivatives have been conducted in nonaqueous media at different electrodes to understand their redox characteristics. researchgate.net For example, the electrochemical synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles has been achieved through the oxidative dimerization of α-oxothioamides using tetra-n-butylammonium iodide (TBAI) as an electrolyte and mediator. jst.go.jp This approach represents a method for S–N bond construction via electrochemistry. jst.go.jp

Furthermore, an electrochemical approach has been developed for the synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones at room temperature. nih.govacs.org This method involves the anodic oxidation of phenylhydrazone derivatives followed by N,S-heterocyclization and is notable for being free of external bases and oxidants. nih.govacs.org

The following table summarizes some electrochemical applications and findings related to thiadiazoles:

| Thiadiazole Derivative | Electrochemical Process | Key Finding |

| 3,5-bis(acyl)-1,2,4-thiadiazoles | Oxidative Dimerization of α-oxothioamides | Successful synthesis via S–N bond construction using constant current electrolysis. jst.go.jp |

| Fully substituted 1,2,3-thiadiazoles | Anodic Oxidation of α-phenylhydrazones | Development of a reagent-less electrochemical synthesis method. nih.govacs.org |

| 5-aroyl-2-imino-3-phenyl-2, 3-dihydro-1, 3, 4-thiadiazoles | Redox Characterization | The oxidation product was found to be a dimer, while reduction yielded a stable anion radical. researchgate.net |

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,2,4-thiadiazole and its derivatives?

- Methodological Answer : A widely used approach involves reacting thioamides with oxidizing agents like tetrabutylammonium peroxydisulfate (TBAP) under mild conditions to form the 1,2,4-thiadiazole core. For example, 3,5-diphenyl-1,2,4-thiadiazole is synthesized by treating thioamide precursors with TBAP, followed by purification via flash column chromatography (Hex/EtOAc eluent) to achieve high yields (82%) . Another method employs oxidative cyclization of hydrazine derivatives with iodine catalysts, as demonstrated in the synthesis of 3-phenyl-1,2,4-triazolo[4,3-a]pyridine .

Q. How are structural and compositional properties of this compound derivatives confirmed experimentally?

- Methodological Answer : Characterization relies on advanced spectroscopic and analytical techniques:

- 1H/13C NMR : Confirms proton and carbon environments (e.g., δ 7.30–7.39 ppm for aromatic protons in 3-phenyl derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., thiadiazole ring vibrations at ~1603 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N/S percentages .

Q. What are the foundational biological activities associated with this compound scaffolds?

- Methodological Answer : These compounds exhibit diverse bioactivities, including:

- Anticancer Potential : Derivatives like 5-(3-nitrophenyl)-3-phenyl-1,2,4-thiadiazole show inhibitory effects on Src kinase, a target in cancer therapy .

- Antifungal Activity : Thiadiazole-metal complexes (e.g., Zn or Cu derivatives) disrupt fungal cell membranes, validated via in vitro MIC assays .

- Antioxidant Properties : Evaluated using DPPH radical scavenging assays, with activity dependent on substituent electronic effects .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

- Methodological Answer : Key variables include:

- Catalyst Selection : TBAP enhances oxidation efficiency compared to traditional HNO3 .

- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

- Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Contradictions in yield reports (e.g., 70–90%) often stem from variations in starting material purity or reaction scale .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : Nitro or halogen substituents at the 5-position enhance anticancer activity by increasing electrophilicity .

- Metal Coordination : Zn(II) complexes of 5-ethyl-2-amino-1,3,4-thiadiazole exhibit improved antifungal efficacy due to ligand-to-metal charge transfer .

- Hybridization with Triazoles : Combining thiadiazole with 1,2,4-triazole cores improves pharmacokinetic properties, as seen in dual-action antimicrobial agents .

Q. What advanced computational methods are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Predicts binding affinities to targets like Src kinase (PDB ID: 2SRC) by simulating ligand-receptor interactions (e.g., hydrogen bonding with Glu310) .

- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

- MD Simulations : Assesses stability of thiadiazole-metal complexes in biological matrices .

Q. How are this compound derivatives applied in material science?

- Methodological Answer :

- Conductive Polymers : Thiadiazole-containing polymers synthesized via oxidative polymerization exhibit tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics .

- Heavy Metal Adsorbents : Polymers with 2-mercapto-1,3,4-thiadiazole units show high adsorption capacity for Pb(II) (up to 180 mg/g) via chelation mechanisms .

Data Contradiction Analysis

Q. Why do antioxidant activities of this compound derivatives vary significantly across studies?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : DPPH results are sensitive to solvent polarity (e.g., ethanol vs. methanol) .

- Substituent Effects : Electron-donating groups (e.g., -OCH3) reduce radical scavenging efficiency compared to -NO2 .

- Sample Purity : Impurities from incomplete synthesis (e.g., residual thioamide precursors) can skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.